tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
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Overview
Description
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: is a chemical compound with the molecular formula C11H15IN2O3 and a molecular weight of 350.15 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a tert-butyl carbamate group attached to a pyridine ring. It is commonly used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate typically involves the iodination of a pyridine derivative followed by the introduction of the tert-butyl carbamate group. The general synthetic route can be summarized as follows:
Iodination: The starting material, 4-methoxypyridine, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This step introduces the iodine atom at the 5-position of the pyridine ring.
Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group at the 2-position of the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the pyridine ring can undergo reduction to form piperidine derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Coupling Reactions: Formation of biaryl or alkyne-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and intermediates for chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group on the pyridine ring make it a versatile intermediate for further functionalization. The tert-butyl carbamate group provides stability and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in additional reactions .
Comparison with Similar Compounds
- tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
- tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate
- tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
Uniqueness: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring, which allows for selective functionalization and diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl N-(5-iodo-4-methoxypyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-9-5-8(16-4)7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHLXRWGUVAAOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640100 |
Source
|
Record name | tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944935-37-9 |
Source
|
Record name | tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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